molecular formula C4H2ClFS B13743464 2-Chloro-4-fluorothiophene CAS No. 32431-66-6

2-Chloro-4-fluorothiophene

Cat. No.: B13743464
CAS No.: 32431-66-6
M. Wt: 136.58 g/mol
InChI Key: BPJNKPRTLCBJBZ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorothiophene is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiophene ring. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in various fields due to their unique chemical properties. The presence of both chlorine and fluorine atoms in this compound makes it an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorothiophene can be achieved through various methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of thiophene with molecular fluorine (F₂) at low temperatures can yield fluorinated thiophenes . Another method involves the use of electrophilic fluorinating agents such as perchloryl fluoride (FClO₃) in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride, followed by diazotization and fluorination . This method allows for better control over the reaction conditions and yields a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.

    Reduction: Partially or fully reduced thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, some fluorinated thiophenes are known to inhibit histone deacetylases (HDACs) or act as agonists of sphingosine-1-phosphate (S1P) receptors . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2-Chloro-4-fluorothiophene can be compared with other fluorinated thiophenes and related compounds:

Properties

CAS No.

32431-66-6

Molecular Formula

C4H2ClFS

Molecular Weight

136.58 g/mol

IUPAC Name

2-chloro-4-fluorothiophene

InChI

InChI=1S/C4H2ClFS/c5-4-1-3(6)2-7-4/h1-2H

InChI Key

BPJNKPRTLCBJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1F)Cl

Origin of Product

United States

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